molecular formula C16H20BrN3O2 B4520322 2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B4520322
M. Wt: 366.25 g/mol
InChI Key: XVCGGSVEAXSELS-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has various applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 4-bromoindole.

    Formation of Indole Derivative: The 4-bromoindole is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide derivative.

    Introduction of Morpholine Group: The final step involves the reaction of the acetamide derivative with morpholine under suitable conditions, such as refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new indole derivatives with different substituents.

    Oxidation: Formation of oxidized products such as indole-2-carboxylic acid.

    Reduction: Formation of reduced products such as indoline derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(1H-indol-3-yl)ethanone: Another brominated indole derivative with different functional groups.

    4-Bromoindole: A simpler brominated indole without additional substituents.

    N-(2-(4-bromo-1H-indol-3-yl)ethyl)morpholine: A compound with a similar structure but different connectivity.

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its combination of a brominated indole moiety and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and biological research, making it a valuable compound for scientific studies.

Properties

IUPAC Name

2-(4-bromoindol-1-yl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c17-14-2-1-3-15-13(14)4-6-20(15)12-16(21)18-5-7-19-8-10-22-11-9-19/h1-4,6H,5,7-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCGGSVEAXSELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(4-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

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